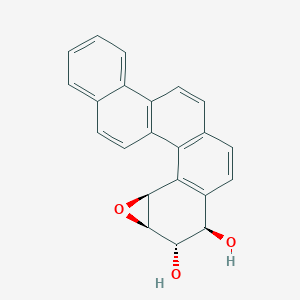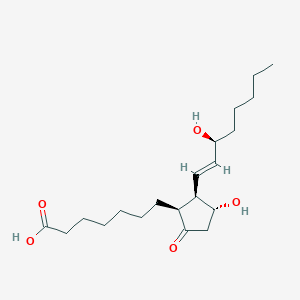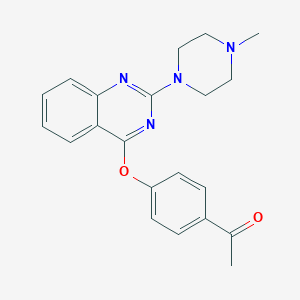
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- targets FGFR tyrosine kinases, which play a critical role in cancer cell growth and survival. By inhibiting the activity of these kinases, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- prevents the growth and proliferation of cancer cells. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, further reducing tumor growth.
Biochemische Und Physiologische Effekte
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are all implicated in cancer cell growth and survival. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to reduce the expression of genes involved in cancer cell proliferation and survival. Finally, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy. However, there are also limitations to the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- in lab experiments. It is a potent inhibitor of FGFR tyrosine kinases, which may make it difficult to distinguish between the effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of these kinases. In addition, the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- may be limited by its toxicity and side effects.
Zukünftige Richtungen
There are several potential future directions for research on Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. One area of research is the development of combination therapies that include Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of cancer cell growth and survival. Another area of research is the development of more selective inhibitors of FGFR tyrosine kinases, which may reduce the toxicity and side effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. Finally, there is a need for further research on the mechanism of action of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and its potential use in the treatment of other types of cancer.
Synthesemethoden
The synthesis of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- involves several steps, starting with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-methyl-1-piperazinyl)aniline to form the corresponding amide. The amide is then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to form the quinazoline ring. Finally, the quinazoline intermediate is reacted with 4-(dimethylamino)phenol to form the target compound, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-.
Eigenschaften
CAS-Nummer |
129112-42-1 |
|---|---|
Produktname |
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- |
Molekularformel |
C21H22N4O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-[4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C21H22N4O2/c1-15(26)16-7-9-17(10-8-16)27-20-18-5-3-4-6-19(18)22-21(23-20)25-13-11-24(2)12-14-25/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
BTNKYUBXQPGOCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
Andere CAS-Nummern |
129112-42-1 |
Synonyme |
Acetophenol, 4-(2-(4-methyl-1-piperzinyl)-4-quinazolinyloxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



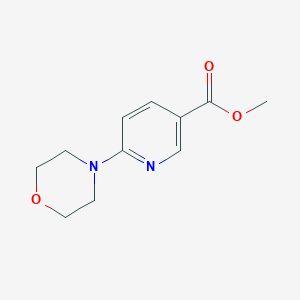


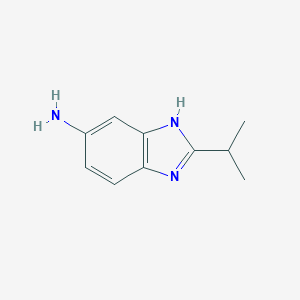

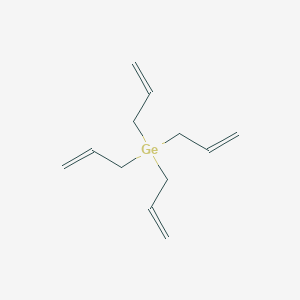
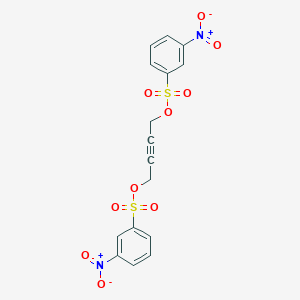
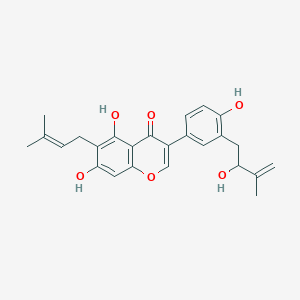
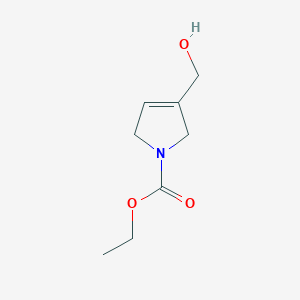
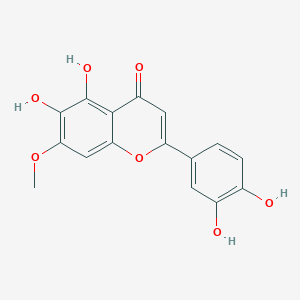
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
